Methyl 6-aminonicotinate hydrochloride

Process Chemistry Synthetic Intermediate Procurement Aminonicotinate Building Blocks

Methyl 6-aminonicotinate hydrochloride (CAS 180693-67-8) is a pyridine-based building block belonging to the aminonicotinate ester class. It is a white crystalline solid with molecular formula C₇H₉ClN₂O₂ and molecular weight 188.61 g/mol.

Molecular Formula C7H9ClN2O2
Molecular Weight 188.61 g/mol
CAS No. 180693-67-8
Cat. No. B3348630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-aminonicotinate hydrochloride
CAS180693-67-8
Molecular FormulaC7H9ClN2O2
Molecular Weight188.61 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C(C=C1)N.Cl
InChIInChI=1S/C7H8N2O2.ClH/c1-11-7(10)5-2-3-6(8)9-4-5;/h2-4H,1H3,(H2,8,9);1H
InChIKeyUTFPREJWCJIVPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-Aminonicotinate Hydrochloride CAS 180693-67-8: Core Physicochemical and Purity Specifications for Procurement


Methyl 6-aminonicotinate hydrochloride (CAS 180693-67-8) is a pyridine-based building block belonging to the aminonicotinate ester class. It is a white crystalline solid with molecular formula C₇H₉ClN₂O₂ and molecular weight 188.61 g/mol . Commercial specifications typically report purity levels of 98%, accompanied by batch-specific QC documentation including NMR, HPLC, and GC analyses . The compound is prepared via acid-catalyzed esterification of 6-aminonicotinic acid using aqueous hydrogen chloride in methanol, producing the hydrochloride salt directly [1].

Why Methyl 6-Aminonicotinate Hydrochloride Cannot Be Substituted with the Free Base or Related Esters: Key Differentiation Factors


Within the 6-aminonicotinate family, the hydrochloride salt, free base (CAS 36052-24-1), ethyl ester (CAS 39658-41-8), and chloro analog (methyl 6-chloronicotinate, CAS 73781-91-6) are not functionally interchangeable. The free base exhibits lower aqueous solubility (estimated 16,650 mg/L) and requires additional neutralization steps if isolated from the standard HCl/methanol synthesis, whereas the hydrochloride salt is obtained directly and is freely miscible with aqueous media [1]. The chloro analog lacks the nucleophilic amino group essential for downstream amidation and urea formation, fundamentally altering its reactivity profile . These physicochemical and preparative divergences directly impact reaction yields, purification workflows, and the reproducibility of synthetic protocols targeting HDAC3 inhibitors, glucokinase activators, or P2Y₁₂ antagonists.

Methyl 6-Aminonicotinate Hydrochloride: Quantitative Comparator Evidence for Procurement Decisions


Direct Isolation from Standard Synthesis Eliminates Additional Neutralization and Free Base Recovery Steps

The standard preparation of methyl 6-aminonicotinate uses 6-aminonicotinic acid, methanol, and concentrated aqueous HCl under reflux, which yields the hydrochloride salt as the direct product [1]. In contrast, isolating the free base (CAS 36052-24-1) requires an additional neutralization step involving aqueous bicarbonate workup and organic extraction, with reported yields of approximately 71% after this extra processing [2]. The hydrochloride form therefore reduces unit operations by at least one step and avoids the yield losses associated with free base isolation.

Process Chemistry Synthetic Intermediate Procurement Aminonicotinate Building Blocks

Aqueous Solubility Advantage of Hydrochloride Salt over Free Base Enables Direct Use in Aqueous-Phase Reactions

The free base methyl 6-aminonicotinate (CAS 36052-24-1) has an estimated aqueous solubility of 16,650 mg/L at 25°C and is described as 'slightly soluble in water' [1]. Amine hydrochloride salts, as a class, exhibit markedly higher aqueous solubility than their free base counterparts due to ionic character [2]. For methyl 6-aminonicotinate hydrochloride specifically, the salt form is reported to be freely miscible with water, enabling direct dissolution in aqueous reaction media without co-solvents .

Aqueous Solubility Salt vs. Free Base Reaction Medium Compatibility

Batch-Specific QC Documentation (NMR, HPLC, GC) with 98% Purity as Standard: Procurement Confidence Relative to Lower-Purity Free Base Offerings

Methyl 6-aminonicotinate hydrochloride is supplied with a standard purity specification of 98%, accompanied by batch-specific QC reports including NMR, HPLC, and GC data . In comparison, the free base (CAS 36052-24-1) is commercially available at purity levels ranging from 95% to 98%, with some suppliers offering only 97% or 96% minimum purity specifications . The guaranteed 98% purity of the hydrochloride salt, coupled with multi-technique analytical verification, reduces the risk of side reactions from unidentified impurities in sensitive catalytic or multi-step syntheses.

Purity Specification QC Documentation Batch-to-Batch Reproducibility

Validated Utility in HDAC3-Selective Inhibitor Synthesis: A Differentiated Application Pathway Not Demonstrated for 6-Chloro or Ethyl Ester Analogs

Methyl 6-aminonicotinate (and its hydrochloride salt) has been explicitly employed as a substrate in the synthesis of histone deacetylase 3 (HDAC3) selective inhibitors targeting breast cancer stem cells [1]. The 6-amino group is essential for forming the key pharmacophoric element through carbamoylation or sulfonamide bond formation; the 6-chloro analog (methyl 6-chloronicotinate) cannot engage in analogous bond-forming reactions without prior nucleophilic aromatic substitution, which would require additional synthetic steps . Furthermore, the methyl ester in the target compound has been shown to be effective in generating active glucokinase activators, as evidenced by patent literature [2].

Epigenetics HDAC3 Inhibitors Oncology

Optimal Deployment Scenarios for Methyl 6-Aminonicotinate Hydrochloride in Drug Discovery and Chemical Biology


HDAC3-Selective Inhibitor Lead Optimization for Breast Cancer Stem Cell Targeting

The hydrochloride salt's 6-amino group enables direct carbamoylation or sulfonamide formation to generate HDAC3-selective inhibitors, as validated by Hsieh et al. (2017) [1]. Procurement of the 98% purity hydrochloride salt with batch-specific QC ensures that the critical amino functionality is not compromised by oxidative degradation products, which can form in the free base during storage. The direct aqueous solubility of the salt also facilitates high-throughput amide coupling screens without DMSO, preserving enzyme integrity in HDAC3 activity assays.

Glucokinase Activator Synthesis for Type 2 Diabetes Drug Discovery

Methyl 6-aminonicotinate serves as a key intermediate in the synthesis of glucokinase (GK) activators, as described in patent WO2009083553A1 [2]. The hydrochloride salt form eliminates the need for an in situ neutralization step prior to coupling with azine-based electrophiles, streamlining the synthetic route and improving overall yield reliability for multi-gram scale-up. Use of the chloride-free counterpart (free base) may introduce variability in acid-sensitive coupling steps.

P2Y₁₂ Antagonist Scaffold Construction via Sulfonylurea Coupling

Ethyl 6-aminonicotinate sulfonylureas have been developed as potent P2Y₁₂ antagonists with reported IC₅₀ values of 0.042 μM and aqueous solubility of 90 μM for optimized derivatives [3]. While these studies used the ethyl ester, the methyl ester hydrochloride can serve as an alternative scaffold for SAR expansion, with the hydrochloride salt providing superior aqueous handling properties for parallel synthesis platforms. The free amino group in the hydrochloride salt remains available for sulfonylurea formation without competing protonation issues that can occur with the free base in non-buffered organic media.

Metal-Organic Coordination Polymer Synthesis Requiring Aqueous Ligand Solubility

Methyl 6-aminonicotinate has been reported as a ligand for preparing metal-organic coordination polymers . The hydrochloride salt's high aqueous solubility (freely miscible) enables direct dissolution in water for coordination with metal ions under aqueous or mixed aqueous-organic conditions, whereas the poorly water-soluble free base requires pre-dissolution in organic solvents that may be incompatible with certain metal salt precursors. This solubility advantage facilitates the formation of homogeneous reaction mixtures critical for crystalline coordination polymer growth .

Quote Request

Request a Quote for Methyl 6-aminonicotinate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.